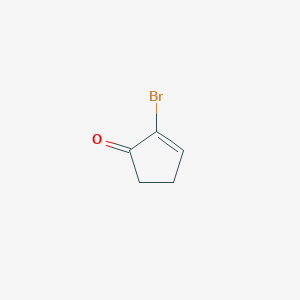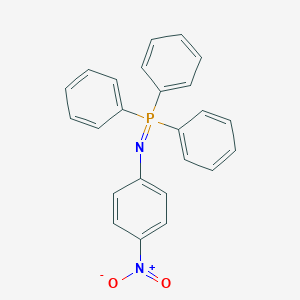
Chloranilic Acid Barium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate is a chemical compound with the molecular formula C6H2Cl2O4Ba. This compound is a derivative of chloranilic acid, where the barium ion forms a salt with the dichloro-dihydroxy-benzoquinone structure. It is known for its unique chemical properties and applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacturing of dyes, pigments, and as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate typically involves the reaction of chloranilic acid with barium hydroxide. The reaction is carried out in an aqueous medium, where chloranilic acid is dissolved and then reacted with a stoichiometric amount of barium hydroxide. The reaction mixture is then filtered to obtain the barium salt as a precipitate.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more controlled conditions to ensure purity and yield. The process includes:
- Dissolving chloranilic acid in water.
- Adding barium hydroxide solution slowly with constant stirring.
- Maintaining the reaction temperature around 25-30°C.
- Filtering and washing the precipitate to remove impurities.
- Drying the product under vacuum to obtain the pure barium salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the hydroxy groups are oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Dichloroquinone derivatives.
Reduction: Dichlorohydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of this compound involves its ability to participate in redox reactions due to the presence of hydroxy and chloro groups. It can act as an electron donor or acceptor, making it useful in various catalytic processes. The molecular targets and pathways involved include:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Electron Transfer: Participates in electron transfer reactions, which are crucial in many biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Chloranilic Acid: The parent compound with similar redox properties.
2,5-Dihydroxy-1,4-benzoquinone: A similar compound with hydroxy groups instead of chloro groups.
2,5-Dichloro-1,4-benzoquinone: Lacks the hydroxy groups but has similar chloro substitution.
Uniqueness: The presence of both chloro and hydroxy groups in barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate makes it unique in its reactivity and applications. The barium salt form also enhances its stability and solubility in certain solvents, making it more versatile for industrial and research applications.
Eigenschaften
CAS-Nummer |
13435-46-6 |
|---|---|
Molekularformel |
C6H2BaCl2O4 |
Molekulargewicht |
346.31 g/mol |
IUPAC-Name |
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H2Cl2O4.Ba/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
InChI-Schlüssel |
MKVTZPTZOROPDP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ba+2] |
Kanonische SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Ba] |
Key on ui other cas no. |
13435-46-6 |
Physikalische Beschreibung |
Brown powder; [MSDSonline] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)







